Prop-2-enyl aziridine-1-carboxylate
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Overview
Description
Prop-2-enyl aziridine-1-carboxylate is an organic compound that features a three-membered aziridine ring, which is known for its high strain and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
Prop-2-enyl aziridine-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of aziridine with prop-2-enyl chloroformate under basic conditions. The reaction typically proceeds at room temperature and requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems can help control reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
Prop-2-enyl aziridine-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of different amine derivatives.
Oxidation: The compound can be oxidized to form corresponding oxaziridines or other oxidized products.
Substitution: Substitution reactions can occur at the aziridine ring, where nucleophiles replace one of the ring atoms.
Common Reagents and Conditions
Nucleophilic Ring Opening: Common reagents include amines, alcohols, and thiols.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Substitution: Nucleophiles such as halides or cyanides can be used in the presence of a suitable catalyst.
Major Products Formed
Nucleophilic Ring Opening: Amine derivatives with various functional groups depending on the nucleophile used.
Oxidation: Oxaziridines and other oxidized products.
Substitution: Substituted aziridines with different functional groups.
Scientific Research Applications
Prop-2-enyl aziridine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active molecules, including potential anticancer agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules due to its high reactivity and versatility.
Material Science: It is used in the development of novel materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of prop-2-enyl aziridine-1-carboxylate involves its high ring strain, which makes it highly reactive towards nucleophiles. The aziridine ring can undergo nucleophilic attack, leading to ring opening and the formation of various products. This reactivity is exploited in synthetic chemistry to create diverse compounds.
Comparison with Similar Compounds
Similar Compounds
Aziridine-2-carboxylate: Similar in structure but lacks the prop-2-enyl group, making it less reactive in certain reactions.
Aziridine-1-carboxylate: Similar but without the prop-2-enyl group, leading to different reactivity and applications.
Uniqueness
Prop-2-enyl aziridine-1-carboxylate is unique due to the presence of the prop-2-enyl group, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
24653-60-9 |
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Molecular Formula |
C6H9NO2 |
Molecular Weight |
127.14 g/mol |
IUPAC Name |
prop-2-enyl aziridine-1-carboxylate |
InChI |
InChI=1S/C6H9NO2/c1-2-5-9-6(8)7-3-4-7/h2H,1,3-5H2 |
InChI Key |
AZBWFTLQAAVIBK-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)N1CC1 |
Origin of Product |
United States |
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